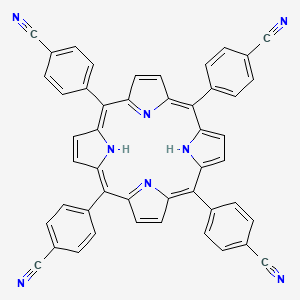

5,10,15,20-Tetra(4-cyanophenyl)porphyrin

Descripción general

Descripción

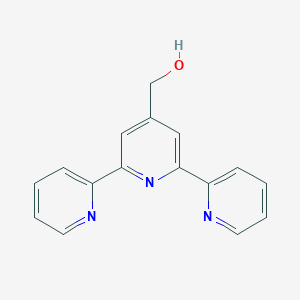

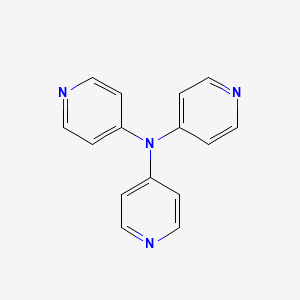

5,10,15,20-Tetra(4-cyanophenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four cyanophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of macrocyclic organic molecules composed of four pyrrole rings linked by methene bridges. These compounds are known for their aromaticity and ability to coordinate metal ions, making them valuable in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

The primary targets of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCNPP) are Leishmania spp and oxygen evolution reaction (OER) . In the context of Leishmania spp, TCNPP acts as a photodynamic agent, reducing the viability of the parasites . In the context of OER, TCNPP exhibits electrocatalytic activity .

Mode of Action

TCNPP interacts with its targets through photodynamic properties and electrocatalytic activity . When TCNPP is exposed to light, it generates singlet oxygen, which is toxic to Leishmania spp . In the case of OER, TCNPP facilitates the oxidation of water to produce oxygen .

Biochemical Pathways

The biochemical pathways affected by TCNPP primarily involve the generation of singlet oxygen . Singlet oxygen is a reactive oxygen species that can cause oxidative damage to cells, leading to cell death . In the context of OER, TCNPP facilitates the splitting of water into hydrogen and oxygen .

Pharmacokinetics

Its photodynamic properties suggest that it may be activated upon absorption of light, and its effects would be localized to the area of illumination .

Result of Action

The action of TCNPP results in the reduction of viability of Leishmania spp and the production of oxygen from water . In the former case, this can potentially be used for the treatment of leishmaniasis . In the latter case, it can be used for energy storage and generation .

Action Environment

The action of TCNPP is influenced by environmental factors such as light and pH . Light is necessary for the activation of TCNPP’s photodynamic properties . The electrocatalytic activity of TCNPP towards OER is observed in alkaline conditions (1.0 M KOH) .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are not fully elucidated yet. Porphyrins in general are known to interact with various biomolecules. They can bind to proteins and enzymes, often through coordination bonds with metal ions, and can also interact with nucleic acids. The nature of these interactions can vary widely, from non-covalent binding to covalent modification .

Cellular Effects

The cellular effects of this compound are not fully understood. Porphyrins and their derivatives have been shown to influence various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Porphyrins are known to interact with biomolecules at the molecular level. They can bind to proteins and nucleic acids, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Porphyrins are generally stable compounds. They can be stored at room temperature in the dark, in an inert atmosphere .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. The toxicity and adverse effects of porphyrins at high doses are well-known and would be an important consideration in any potential therapeutic applications .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Porphyrins are involved in a number of important biological pathways, including heme biosynthesis .

Transport and Distribution

Porphyrins are known to interact with various transporters and binding proteins, which can affect their localization and accumulation .

Subcellular Localization

Porphyrins and their derivatives can be found in various subcellular compartments, depending on their specific structures and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin typically involves the condensation of pyrrole with 4-cyanobenzaldehyde in the presence of an acid catalyst such as boron trifluoride diethyl etherate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The resulting porphyrin is then purified through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and large-scale chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 5,10,15,20-Tetra(4-cyanophenyl)porphyrin undergoes various chemical reactions, including:

Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

Reduction: The compound can be reduced to form porphyrin dianions.

Substitution: The cyanophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Porphyrin dications.

Reduction: Porphyrin dianions.

Substitution: Substituted porphyrin derivatives with various functional groups.

Aplicaciones Científicas De Investigación

5,10,15,20-Tetra(4-cyanophenyl)porphyrin has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of metal-organic frameworks and coordination networks.

Biology: Employed in the study of biological processes involving porphyrins and their metal complexes.

Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.

Industry: Utilized in the development of sensors, catalysis, and electronic devices.

Comparación Con Compuestos Similares

5,10,15,20-Tetra(4-pyridyl)porphyrin: Similar structure but with pyridyl groups instead of cyanophenyl groups.

5,10,15,20-Tetra(4-carboxyphenyl)porphyrin: Contains carboxyphenyl groups, used in biological and medical applications.

5,10,15,20-Tetra(4-aminophenyl)porphyrin: Features aminophenyl groups, used in the synthesis of functionalized porphyrins.

Uniqueness: 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is unique due to the presence of cyanophenyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly suitable for applications in catalysis, coordination chemistry, and photodynamic therapy .

Propiedades

IUPAC Name |

4-[10,15,20-tris(4-cyanophenyl)-21,23-dihydroporphyrin-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26N8/c49-25-29-1-9-33(10-2-29)45-37-17-19-39(53-37)46(34-11-3-30(26-50)4-12-34)41-21-23-43(55-41)48(36-15-7-32(28-52)8-16-36)44-24-22-42(56-44)47(40-20-18-38(45)54-40)35-13-5-31(27-51)6-14-35/h1-24,53,56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIFPEIUSQBFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C=C4)C9=CC=C(C=C9)C#N)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)

![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)